molecular formula C17H11NO5 B2999070 2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 1429901-74-5

2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B2999070
CAS No.: 1429901-74-5
M. Wt: 309.277
InChI Key: WTPIOIPLISXJNO-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H11NO5 and its molecular weight is 309.277. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This interaction is significant because it can modulate the production of prostaglandins, which are key mediators of inflammation. Additionally, the compound may interact with proteins involved in cell signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways that lead to programmed cell death . Furthermore, it can affect gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For instance, its inhibition of COX enzymes reduces the synthesis of pro-inflammatory prostaglandins . Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, affecting its intracellular concentration and subsequent biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences cellular energy metabolism.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-oxoisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5/c19-16-12-4-2-1-3-11(12)13(17(20)21)8-18(16)10-5-6-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPIOIPLISXJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=C(C4=CC=CC=C4C3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.